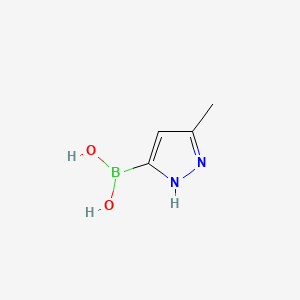

(5-Methyl-1H-pyrazol-3-yl)boronic acid

Description

Properties

IUPAC Name |

(3-methyl-1H-pyrazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BN2O2/c1-3-2-4(5(8)9)7-6-3/h2,8-9H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWENLWUOIPCRRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NN1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743934 | |

| Record name | (3-Methyl-1H-pyrazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163248-54-1 | |

| Record name | (3-Methyl-1H-pyrazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (5-Methyl-1H-pyrazol-3-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining (5-Methyl-1H-pyrazol-3-yl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. This document details the core synthetic strategies, experimental protocols, and relevant quantitative data, offering a practical resource for researchers in the field.

Introduction

This compound is a key reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The pyrazole moiety is a prevalent scaffold in numerous biologically active compounds, and the introduction of a boronic acid group at the 3-position allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse and complex molecular architectures for drug development.

Synthetic Strategies

The synthesis of this compound typically proceeds through a multi-step sequence, commencing with the construction of the pyrazole ring, followed by halogenation and subsequent conversion to the boronic acid. Two primary strategies have been identified for the synthesis of the key intermediate, a halogenated 5-methyl-1H-pyrazole.

Strategy 1: Synthesis via Diazotization of an Aminopyrazole

This classical approach involves the synthesis of 3-amino-5-methyl-1H-pyrazole, followed by a Sandmeyer-type reaction to introduce a halogen at the 3-position. The resulting 3-halo-5-methyl-1H-pyrazole can then be converted to the desired boronic acid.

Strategy 2: Synthesis from a Dicarbonyl Compound and Hydrazine

An alternative route involves the condensation of a β-dicarbonyl compound with hydrazine to form the pyrazole ring, which is then halogenated. This method can offer advantages in terms of starting material availability and scalability.

Following the synthesis of the halogenated pyrazole, the boronic acid moiety is introduced via a lithium-halogen exchange reaction, followed by quenching with a borate ester.

Experimental Protocols

Synthesis of 3-Bromo-5-methyl-1H-pyrazole

A common precursor for the target boronic acid is 3-bromo-5-methyl-1H-pyrazole. Below is a representative experimental protocol for its synthesis.

Protocol:

-

Synthesis of 3-Amino-5-methyl-1H-pyrazole: 3-Aminocrotononitrile is reacted with hydrazine hydrate to yield 3-amino-5-methylpyrazole.[1]

-

Bromination of 3-Amino-5-methyl-1H-pyrazole: The synthesized 3-amino-5-methylpyrazole is then subjected to a bromination reaction to yield 3-methyl-5-bromopyrazole.[1] A detailed procedure for a similar N-methylated compound involved a condensation, bromination, and oxidation sequence starting from methyl crotonate and methyl hydrazine, which can be adapted for the non-methylated analogue.

Synthesis of this compound via Lithium-Halogen Exchange

This protocol details the conversion of 3-bromo-5-methyl-1H-pyrazole to the target boronic acid. The pyrazole nitrogen should be protected prior to the lithium-halogen exchange to prevent side reactions. A common protecting group is the tetrahydropyranyl (THP) group.

Protocol:

-

N-Protection of 3-Bromo-5-methyl-1H-pyrazole: React 3-bromo-5-methyl-1H-pyrazole with dihydropyran in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to obtain the N-THP protected pyrazole.

-

Lithium-Halogen Exchange and Borylation:

-

Dissolve the N-protected 3-bromo-5-methyl-1H-pyrazole in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (typically -78 °C).

-

Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. The reaction mixture is typically stirred at this temperature for a period to ensure complete lithium-halogen exchange.

-

To the resulting lithiated species, add a trialkyl borate, such as triisopropyl borate or trimethyl borate, dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

-

Deprotection and Work-up:

-

Quench the reaction with an aqueous acid solution (e.g., hydrochloric acid) to hydrolyze the borate ester and remove the N-protecting group.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or chromatography.

-

Quantitative Data

The following table summarizes typical yields for the key synthetic steps. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Product | Typical Yield (%) |

| Bromination of 3-amino-5-methyl-1H-pyrazole | 3-Amino-5-methyl-1H-pyrazole | 3-Bromo-5-methyl-1H-pyrazole | 60-80 |

| Lithium-Halogen Exchange and Borylation (pinacol ester) | N-protected 3-bromo-5-methyl-1H-pyrazole | N-protected this compound pinacol ester | 70-90 |

| Deprotection | N-protected boronic acid/ester | This compound | >90 |

Spectroscopic Data for this compound:

-

¹H NMR: A singlet for the pyrazole C4-H, a singlet for the methyl group protons, and a broad singlet for the B(OH)₂ protons.

-

¹³C NMR: Resonances for the pyrazole ring carbons, with the carbon bearing the boronic acid group appearing at a characteristic chemical shift, and a signal for the methyl carbon.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight (125.92 g/mol ).

Signaling Pathways and Experimental Workflows

Pyrazole-containing compounds are known to interact with a variety of biological targets and signaling pathways. For instance, they are found in inhibitors of kinases, which are crucial components of many signaling cascades involved in cell proliferation, differentiation, and apoptosis.

Caption: A generic kinase signaling pathway inhibited by a pyrazole derivative.

The synthesis of this compound follows a structured experimental workflow, as depicted in the diagram below.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a multi-step process that is crucial for the advancement of medicinal chemistry research. The methods outlined in this guide, particularly the route involving bromination followed by lithium-halogen exchange and borylation, provide a reliable pathway to this important building block. Researchers can utilize the provided protocols and data as a foundation for their synthetic endeavors in the development of novel therapeutics.

References

Technical Guide: (5-Methyl-1H-pyrazol-3-yl)boronic acid

CAS Number: 1163248-54-1[1]

This technical guide provides an in-depth overview of (5-Methyl-1H-pyrazol-3-yl)boronic acid, a key building block for researchers, scientists, and professionals in drug development and medicinal chemistry.

Core Compound Properties

This compound is a heterocyclic organic compound containing a pyrazole ring functionalized with a methyl group and a boronic acid. This structure makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Physicochemical Data

A summary of the available quantitative data for this compound is presented below. Please note that some values are predicted due to limited experimentally determined data for this specific compound.

| Property | Value | Source |

| CAS Number | 1163248-54-1 | [1][2] |

| Molecular Formula | C4H7BN2O2 | [1][2] |

| Molecular Weight | 125.92 g/mol | [1][2][3] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | 2-8 °C | [1] |

| Physical Form | Solid | |

| SMILES | CC1=CC(=NN1)B(O)O | [1] |

Applications in Synthetic Chemistry

The primary application of this compound is as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules from simpler precursors. The pyrazole motif is a common feature in many biologically active compounds, making this boronic acid a valuable tool in the synthesis of potential drug candidates.

Role as a Synthetic Building Block

The following diagram illustrates the role of this compound as a versatile building block in the synthesis of more complex, potentially bioactive molecules via Suzuki-Miyaura cross-coupling.

Experimental Protocols

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a pyrazole boronic acid. Researchers should optimize the conditions for their specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4) (0.05 equiv)

-

Base (e.g., Potassium carbonate, K2CO3 or Cesium carbonate, Cs2CO3) (2.0 equiv)

-

Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

-

Water (degassed)

Workflow Diagram:

Procedure:

-

To a reaction vessel, add this compound, the aryl/heteroaryl halide, and the base.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

-

Add the anhydrous solvent and degassed water to the reaction vessel.

-

Add the palladium catalyst to the mixture under a positive pressure of the inert gas.

-

Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir for the required time (can range from a few hours to overnight).

-

Monitor the reaction progress by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction, for example, by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired coupled product.

-

Characterize the final product using spectroscopic methods like NMR and Mass Spectrometry to confirm its identity and purity.

References

An In-depth Technical Guide on (5-Methyl-1H-pyrazol-3-yl)boronic Acid for Researchers and Drug Development Professionals

(5-Methyl-1H-pyrazol-3-yl)boronic acid is a heterocyclic organic compound that holds significant promise in the fields of medicinal chemistry and materials science. Its unique structural features, combining a pyrazole nucleus with a reactive boronic acid moiety, make it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Core Properties

While extensive experimental data for this compound is not widely available in public literature, the following tables summarize its fundamental chemical and physical properties based on available information and computational predictions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1163248-54-1 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Formula | C₄H₇BN₂O₂ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 125.92 g/mol | --INVALID-LINK--[1] |

| Appearance | White to off-white solid | --INVALID-LINK--[3] |

| Purity | Typically ≥95% | --INVALID-LINK--[1] |

| Solubility | Soluble in polar solvents like water and alcohols. | --INVALID-LINK--[3] |

| Storage | 2-8 °C, away from moisture. | --INVALID-LINK--[1] |

Table 2: Computationally Predicted Properties of this compound

| Property | Value | Source |

| InChI | InChI=1S/C4H7BN2O2/c1-3-2-4(5(8)9)7-6-3/h2,8-9H,1H3,(H,6,7) | --INVALID-LINK--[3] |

| SMILES | CC1=CC(=NN1)B(O)O | --INVALID-LINK--[1] |

Spectroscopic Data

Synthesis and Reactions

The pyrazole moiety is a key structural motif in many biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][5] The boronic acid functional group makes this compound a versatile reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3] This reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in drug discovery.

References

- 1. figshare.com [figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1163248-54-1|this compound|BLD Pharm [bldpharm.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Pyrazole Boronic Acids: A Technical Guide to Their Synthesis and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can serve as building blocks for the synthesis of new therapeutic agents. Among these, pyrazole derivatives have emerged as a privileged structure due to their prevalence in a wide array of biologically active compounds.[1][2][3] The introduction of a boronic acid moiety, particularly as a pinacol ester, to the pyrazole core has created a powerful and versatile class of reagents: pyrazole boronic acids.[4] This technical guide provides an in-depth exploration of the discovery, synthesis, and application of these valuable intermediates, with a focus on their pivotal role in modern drug development.

The fundamental appeal of pyrazole boronic acids lies in their dual functionality. The pyrazole ring is a key pharmacophore in numerous FDA-approved drugs, contributing to favorable pharmacokinetic properties and target engagement.[1][5] Simultaneously, the boronic acid group serves as a highly efficient handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the precise and efficient formation of carbon-carbon bonds.[4][6] This combination makes pyrazole boronic acids indispensable tools for medicinal chemists in the construction of complex molecular architectures for drug candidates.[5]

The Rise of Pyrazole Boronic Acids in Organic Synthesis

While the first synthesis of boronic acids dates back to 1860, the widespread application of pyrazole boronic acids is a more recent development, intrinsically linked to the ascent of palladium-catalyzed cross-coupling reactions.[6][7] The "discovery" of pyrazole boronic acids is less a single event and more an evolution of their recognition as highly valuable and versatile building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[4] Their stability, coupled with their reactivity in Suzuki-Miyaura coupling, has made them a go-to reagent for introducing the pyrazole scaffold into potential drug candidates, thereby accelerating the drug discovery pipeline.[5]

Synthetic Methodologies for Pyrazole Boronic Acids

The synthesis of pyrazole boronic acids, primarily as their more stable pinacol ester derivatives, can be achieved through several strategic pathways. The choice of method often depends on the desired substitution pattern on the pyrazole ring.

Key Experimental Protocols

1. Synthesis of 4-Pyrazoleboronic Acid Pinacol Ester from 1-Boc-4-bromopyrazole

This method involves a palladium-catalyzed borylation of a protected bromopyrazole followed by deprotection.

-

Step 1: Synthesis of 1-Boc-4-pyrazoleboronic acid pinacol ester

-

To a reaction vessel, add 1-Boc-4-bromopyrazole (0.1 mol), bis(pinacolato)diboron (0.1 mol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.001 mol), and potassium acetate (0.2 mol).

-

The vessel is evacuated and backfilled with nitrogen.

-

The mixture is heated to reflux in a suitable solvent (e.g., ethanol) for 16 hours.

-

Reaction completion is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The residue is extracted with petroleum ether and purified to yield 1-Boc-4-pyrazoleboronic acid pinacol ester.[8]

-

-

Step 2: Deprotection to 4-Pyrazoleboronic acid pinacol ester

-

The purified 1-Boc-4-pyrazoleboronic acid pinacol ester is heated to 180°C until gas evolution ceases, indicating the removal of the Boc protecting group.

-

After cooling to room temperature, petroleum ether is added, and the mixture is stirred.

-

The solid product, 4-pyrazoleboronic acid pinacol ester, is collected by filtration.[8]

-

2. Synthesis of 1-Methyl-1H-pyrazole-3-boronic Acid Pinacol Ester from 3-Iodo-1-methyl-1H-pyrazole

This protocol utilizes a lithium-halogen exchange followed by borylation.

-

Step 1: Synthesis of 3-Iodo-1-methyl-1H-pyrazole

-

N-methyl-3-aminopyrazole is converted to 3-iodo-1-methyl-1H-pyrazole via a diazotization reaction.[9]

-

-

Step 2: Synthesis of 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester

-

3-Iodo-1-methyl-1H-pyrazole (1.0 eq) is dissolved in dry tetrahydrofuran (THF).

-

Isopropyl borate pinacol ester (1.2 eq) is added to the solution.

-

The mixture is cooled to between -65°C and -50°C under an argon atmosphere.

-

n-Butyllithium (1.3 eq) is added dropwise, and the reaction is stirred at this low temperature for 2 hours.

-

The reaction is quenched with an aqueous hydrochloric acid solution (1 mol/L).

-

The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.[9]

-

3. Synthesis of 1-Alkylpyrazole-4-boronic Acid Pinacol Ester via Grignard Reagent Exchange

This three-step synthesis starts from pyrazole.

-

Step 1: Synthesis of 4-Iodopyrazole

-

Pyrazole is reacted with iodine and hydrogen peroxide to generate 4-iodopyrazole.[10]

-

-

Step 2: Alkylation of 4-Iodopyrazole

-

4-Iodopyrazole is reacted with a haloalkane (e.g., methyl iodide, benzyl chloride, or isopropyl bromide) in the presence of a base to yield the corresponding 1-alkyl-4-iodopyrazole.[10]

-

-

Step 3: Borylation via Grignard Reagent Exchange

-

The 1-alkyl-4-iodopyrazole is reacted with an isopropyl Grignard reagent at a temperature between 0°C and -30°C to form the corresponding pyrazole Grignard reagent.

-

This is then reacted with a boronating agent (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to afford the final 1-alkylpyrazole-4-boronic acid pinacol ester.[10]

-

Quantitative Data from Synthetic Protocols

| Product | Starting Material | Key Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1-Boc-4-pyrazoleboronic acid pinacol ester | 1-Boc-4-bromopyrazole | Bis(pinacolato)diboron, Potassium acetate | Pd(dppf)Cl₂ | Ethanol | Reflux | 16 | 82.3 | - | [8] |

| 4-Pyrazoleboronic acid pinacol ester | 1-Boc-4-pyrazoleboronic acid pinacol ester | - | - | - | 180 | - | 80.2 | - | [8] |

| 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester | 3-Iodo-1-methyl-1H-pyrazole | n-Butyllithium, Isopropyl borate pinacol ester | - | THF | -65 to -50 | 2 | 54.0 | 97+ | [9] |

| 1-Methylpyrazole-4-boronic acid pinacol ester | 1-Methyl-4-iodopyrazole | Isopropyl Grignard reagent, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | - | - | -5 to -10 | - | 40 | >97 | [10] |

| 1-Isopropylpyrazole-4-boronic acid pinacol ester | 1-Isopropyl-4-iodopyrazole | Isopropyl Grignard reagent, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | - | - | -10 to -15 | - | 45 | >98 | [10] |

Application in Drug Discovery: The Suzuki-Miyaura Coupling

The primary application of pyrazole boronic acids in drug discovery is their use as coupling partners in the Suzuki-Miyaura reaction.[4][5] This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the pyrazole ring and an aryl or heteroaryl halide, providing a modular and efficient route to a vast array of complex molecules.[6]

General Workflow for Drug Candidate Synthesis

The following diagram illustrates the central role of pyrazole boronic acids in a typical drug discovery workflow.

Caption: Workflow illustrating the synthesis of pyrazole boronic acids and their application in drug discovery via Suzuki-Miyaura coupling.

This workflow highlights the modularity of this approach. By varying the starting pyrazole derivative and the aryl/heteroaryl halide, chemists can rapidly generate libraries of diverse compounds for biological screening. For instance, 4-pyrazoleboronic acid pinacol ester is a key intermediate in the synthesis of inhibitors for kinases such as JAK1 and JAK2.[11]

Signaling Pathways and Therapeutic Targets

While pyrazole boronic acids themselves are not typically the final bioactive molecules, they are instrumental in the synthesis of compounds that target a wide range of signaling pathways implicated in various diseases. The pyrazole scaffold is a common feature in many kinase inhibitors, and the use of pyrazole boronic acids has facilitated the development of potent and selective inhibitors for targets such as:

-

Mps1 Kinase: 1H-Pyrazole-4-boronic acid pinacol ester is used in the synthesis of Mps1 kinase inhibitors, which are being investigated for their potential in cancer therapy.[12]

-

Aurora Kinases: Truncated versions of clinical candidates that inhibit Aurora kinases have been synthesized using pyrazole building blocks.

-

Janus Kinases (JAK): As mentioned, pyrazole boronic acids are crucial for creating inhibitors of JAK kinases, which are involved in inflammatory and autoimmune diseases.[11]

The following diagram depicts a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors synthesized using pyrazole boronic acids.

Caption: Simplified diagram of a kinase signaling pathway targeted by pyrazole-based inhibitors.

Conclusion

Pyrazole boronic acids have firmly established themselves as indispensable reagents in the modern medicinal chemist's toolbox. Their unique combination of a biologically relevant pyrazole core and a synthetically versatile boronic acid handle has streamlined the synthesis of complex drug candidates. The methodologies for their synthesis are well-established, offering access to a diverse range of substituted pyrazoles. As the demand for novel therapeutics continues to grow, the strategic application of pyrazole boronic acids in drug discovery pipelines will undoubtedly continue to expand, paving the way for the development of new and improved treatments for a multitude of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 9. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]

- 10. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 11. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]

- 12. medchemexpress.com [medchemexpress.com]

(5-Methyl-1H-pyrazol-3-yl)boronic Acid: A Technical Guide for Researchers

(5-Methyl-1H-pyrazol-3-yl)boronic acid is a heterocyclic organic compound that has garnered interest in medicinal chemistry and drug discovery. Its utility as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, allows for the incorporation of the 5-methyl-1H-pyrazole moiety into a diverse range of molecular scaffolds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its potential in the development of novel therapeutics.

Core Chemical Properties

This compound is a stable, solid compound. Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1163248-54-1 |

| Molecular Formula | C4H7BN2O2 |

| Molecular Weight | 125.92 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >95% |

| Storage | 2-8 °C, under an inert atmosphere |

Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol:

Step 1: N-Protection of 5-Methyl-1H-pyrazole: To a solution of 5-methyl-1H-pyrazole in a suitable solvent such as dichloromethane, a protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine) are added. The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The protected pyrazole is then isolated and purified.

Step 2: Lithiation: The N-protected 5-methyl-1H-pyrazole is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A strong base, typically n-butyllithium (n-BuLi), is added dropwise to effect deprotonation at the C3 position.

Step 3: Borylation: A borate ester, such as triisopropyl borate, is added to the lithiated pyrazole solution at low temperature. The reaction mixture is allowed to slowly warm to room temperature to form the boronate ester intermediate.

Step 4: Hydrolysis: The reaction is quenched with an aqueous acid solution (e.g., hydrochloric acid). This step hydrolyzes the boronate ester and removes the N-protecting group (if labile to acid) to yield this compound. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyrazole ring and an aryl or heteroaryl halide, providing a versatile method for synthesizing complex molecules.

Caption: General workflow of a Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

To a reaction vessel are added this compound (1.0 eq), an aryl or heteroaryl halide (1.0-1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base, for example, potassium carbonate (2.0-3.0 eq). The solids are suspended in a suitable solvent system, often a mixture of an organic solvent like dioxane or toluene and water. The mixture is degassed and heated under an inert atmosphere until the starting materials are consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is worked up by extraction and the desired product is purified by column chromatography. Although specific yields for reactions with this compound are not widely reported, similar couplings with pyrazole boronic acids can achieve yields from moderate to excellent, depending on the substrates and reaction conditions.[1]

Biological Activity and Therapeutic Potential

The pyrazole nucleus is a well-established pharmacophore found in numerous biologically active compounds.[2] Derivatives of 5-methyl-1H-pyrazole have shown promise in various therapeutic areas, particularly in oncology and inflammatory diseases.

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines. Inhibition of p38 MAP kinase is a therapeutic strategy for treating inflammatory diseases such as rheumatoid arthritis. Pyrazole-containing compounds, particularly pyrazole ureas, have been identified as potent inhibitors of p38 MAP kinase. These inhibitors often bind to a distinct allosteric site on the enzyme, stabilizing an inactive conformation.

Caption: Inhibition of the p38 MAP kinase signaling pathway by a pyrazole-based inhibitor.

Androgen Receptor Antagonism

The androgen receptor (AR) is a crucial driver in the progression of prostate cancer.[3] Antagonists of the AR are a cornerstone of prostate cancer therapy. Several 5-methyl-1H-pyrazole derivatives have been designed and synthesized as potential AR antagonists.[3] These compounds have demonstrated the ability to inhibit the growth of prostate cancer cells.[3]

Quantitative Biological Data for 5-Methyl-1H-pyrazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| A13 | LNCaP | 5.34 | [3] |

| A14 | LNCaP | 6.87 | [3] |

Note: The compounds listed are derivatives of 5-methyl-1H-pyrazole and serve to illustrate the potential biological activity of this scaffold.

Conclusion

This compound is a valuable reagent for the synthesis of complex organic molecules, particularly through the Suzuki-Miyaura coupling. The resulting 5-methyl-1H-pyrazole-containing compounds are of significant interest in drug discovery, with demonstrated potential as inhibitors of p38 MAP kinase and as androgen receptor antagonists. Further exploration of the synthetic utility and biological activity of derivatives of this compound is warranted to fully realize its potential in the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Stability and Handling of (5-Methyl-1H-pyrazol-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and handling of (5-Methyl-1H-pyrazol-3-yl)boronic acid, a versatile building block in medicinal chemistry and organic synthesis. Due to the limited availability of specific quantitative data for this compound, this guide also extrapolates from the known behavior of related arylboronic acids to provide a thorough understanding of its chemical properties.

Core Concepts in Stability

The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation. The pyrazole moiety, being a basic heterocycle, can also influence stability depending on the pH of the environment.

Protodeboronation: This is a common degradation pathway for arylboronic acids where the carbon-boron bond is cleaved by a proton source, typically water, to yield the corresponding arene (5-methyl-1H-pyrazole) and boric acid.[1][2][3] The rate of protodeboronation is highly dependent on the pH of the solution. For heteroarylboronic acids, the protonation state of the heterocyclic ring can significantly affect the rate of this degradation.[1][3] Generally, protodeboronation can be accelerated under both acidic and basic conditions.[2]

Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to the formation of various byproducts. Storing the compound under an inert atmosphere is recommended to minimize oxidative degradation.[2]

Factors Influencing Stability:

-

pH: The pH of the solution is a critical factor. Boronic acids are generally most stable at a neutral pH.[2] The speciation of the boronic acid and the protonation state of the pyrazole ring are controlled by the pH, which in turn affects the rate of degradation.[1][3]

-

Moisture: As a reactant in protodeboronation, water can lead to the decomposition of the compound. Therefore, exposure to moisture should be minimized.[2]

-

Temperature: Elevated temperatures can accelerate the rates of both protodeboronation and oxidation. For long-term storage, refrigeration is recommended.[2]

-

Presence of Oxidizing Agents: Contact with strong oxidizing agents should be avoided to prevent chemical decomposition.[2]

Data Presentation: Stability and Handling Parameters

The following tables summarize the key stability and handling information for this compound, based on available safety data sheets and general knowledge of arylboronic acids.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Storage Temperature | Refrigerated (2-8 °C) | To minimize thermal degradation.[4] |

| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon) | To prevent oxidation and degradation from moisture. |

| Container | Tightly sealed container | To prevent exposure to air and moisture. |

| Handling | In a well-ventilated area or fume hood | To avoid inhalation of dust. |

| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | To prevent skin and eye contact. |

Table 2: Generalized Stability Profile of Arylboronic Acids

| Condition | Effect on Stability | Primary Degradation Pathway |

| Acidic pH | Decreased stability | Protodeboronation |

| Neutral pH | Optimal stability | - |

| Basic pH | Decreased stability | Protodeboronation |

| Presence of Water/Moisture | Decreased stability | Protodeboronation |

| Elevated Temperature | Decreased stability | Accelerated degradation |

| Exposure to Air/Oxygen | Decreased stability | Oxidation |

| Exposure to Light | Potentially decreased stability | Photodegradation (precautionary) |

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These methods can be adapted to specific experimental needs.

Protocol for Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the degradation of this compound over time under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: Aliquot the stock solution into several vials. Subject each vial to a different stress condition:

-

Acidic: Add a small amount of a dilute acid (e.g., 0.1 M HCl).

-

Basic: Add a small amount of a dilute base (e.g., 0.1 M NaOH).

-

Oxidative: Add a small amount of a dilute oxidizing agent (e.g., 3% H₂O₂).

-

Thermal: Place vials in ovens at elevated temperatures (e.g., 40 °C, 60 °C).

-

Photolytic: Expose a vial to a UV lamp.

-

Control: Keep one vial at the recommended storage condition (refrigerated, protected from light).

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each vial.

-

HPLC Analysis: Analyze the samples using a suitable HPLC method. A reverse-phase C18 column is often used for boronic acids. The mobile phase could consist of a gradient of water (with a modifier like formic acid or trifluoroacetic acid) and acetonitrile.

-

Data Analysis: Monitor the peak area of the parent compound and any new peaks corresponding to degradation products. Calculate the percentage of the remaining parent compound at each time point for each condition.

Protocol for Stability Monitoring by ¹H NMR Spectroscopy

Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound in solution.

Methodology:

-

Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

Initial Spectrum: Acquire an initial ¹H NMR spectrum to identify the characteristic signals of the compound.

-

Stress Application: Introduce a stressor directly into the NMR tube (e.g., a drop of DCl or NaOD). For thermal stress, the NMR probe can be set to a higher temperature.

-

Time-course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals.

-

Data Analysis: Observe the decrease in the intensity of the signals corresponding to the parent compound and the appearance of new signals from degradation products. The relative integration of the signals can provide a semi-quantitative measure of degradation.

Mandatory Visualizations

Caption: Major degradation pathways for arylboronic acids.

Caption: Recommended workflow for handling and stability testing.

Conclusion

This compound is a valuable reagent whose stability is a key consideration for its effective use in research and development. While specific quantitative stability data is limited, understanding the general degradation pathways of arylboronic acids—protodeboronation and oxidation—provides a strong framework for its proper handling and storage. By controlling factors such as pH, moisture, temperature, and exposure to air, the integrity of the compound can be maintained. The experimental protocols outlined in this guide offer a starting point for researchers to perform their own stability assessments tailored to their specific applications. Adherence to these guidelines will help ensure the reliability and reproducibility of experimental results involving this important chemical entity.

References

- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemshuttle.com [chemshuttle.com]

An In-depth Technical Guide to (5-Methyl-1H-pyrazol-3-yl)boronic acid: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methyl-1H-pyrazol-3-yl)boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a pyrazole ring and a boronic acid moiety, makes it a versatile building block for the synthesis of complex organic molecules, particularly in the context of developing novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, with a focus on its role in the development of androgen receptor antagonists for the treatment of prostate cancer. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

Molecular Structure and Physicochemical Properties

This compound is a white to off-white solid. The molecular structure consists of a five-membered pyrazole ring with a methyl group at the 5-position and a boronic acid group at the 3-position. The presence of the boronic acid functional group makes it a key participant in palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | (1-Methyl-1H-pyrazol-3-yl)boronic acid[1] | (1-Methyl-1H-pyrazol-5-yl)boronic acid[2] |

| CAS Number | 1163248-54-1[3] | 869973-96-6[1] | 720702-41-0[2] |

| Molecular Formula | C4H7BN2O2[3] | C4H7BN2O2[1] | C4H7BN2O2[2] |

| Molecular Weight | 125.92 g/mol [3] | 125.92 g/mol [1] | 125.92 g/mol [2] |

| Melting Point | Data not available | Data not available | >350 °C[2] |

| Boiling Point | Data not available | Data not available | 323 °C at 760 mmHg[2] |

| Solubility | Data not available | Data not available | Data not available |

| SMILES | CC1=CC(=NN1)B(O)O | CN1C=C(C=N1)B(O)O | CN1N=CC=C1B(O)O |

Note: Experimental physicochemical data for this compound is limited in publicly available literature. Data for isomeric compounds are provided for comparison.

Synthesis

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 3-Iodo-5-methyl-1H-pyrazole

This step would likely involve the diazotization of 5-methyl-1H-pyrazol-3-amine followed by a Sandmeyer-type reaction with an iodide salt.

-

Materials: 5-methyl-1H-pyrazol-3-amine, sodium nitrite, hydrochloric acid, potassium iodide, ice, and appropriate solvents (e.g., water, dichloromethane).

-

Procedure:

-

Dissolve 5-methyl-1H-pyrazol-3-amine in a cooled aqueous solution of hydrochloric acid.

-

Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt.

-

Add a solution of potassium iodide in water to the diazonium salt solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent, wash the organic layer, dry it over a drying agent (e.g., anhydrous sodium sulfate), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to obtain 3-iodo-5-methyl-1H-pyrazole.

-

Step 2: Synthesis of this compound

This step involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

-

Materials: 3-Iodo-5-methyl-1H-pyrazole, n-butyllithium (n-BuLi), triisopropyl borate, anhydrous tetrahydrofuran (THF), hydrochloric acid, and appropriate work-up reagents.

-

Procedure:

-

Dissolve 3-iodo-5-methyl-1H-pyrazole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add n-BuLi to the solution and stir for a specified time to allow for the lithium-halogen exchange.

-

Add triisopropyl borate dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding an aqueous solution of hydrochloric acid.

-

Extract the product with an appropriate organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

Purify the crude product, for example, by recrystallization, to yield this compound.

-

Applications in Drug Discovery: Targeting the Androgen Receptor

This compound is a valuable building block for the synthesis of potent androgen receptor (AR) antagonists. The AR signaling pathway is a critical driver in the progression of prostate cancer, making it a key therapeutic target.[4]

Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway is initiated by the binding of androgens, such as testosterone and its more potent metabolite 5α-dihydrotestosterone (DHT), to the AR in the cytoplasm. This binding induces a conformational change, leading to the dissociation of heat shock proteins (HSPs). The activated AR then dimerizes, translocates to the nucleus, and binds to androgen response elements (AREs) on the DNA. This binding event recruits co-regulators and initiates the transcription of target genes responsible for cell proliferation and survival.[5]

Caption: The Androgen Receptor Signaling Pathway and the inhibitory action of this compound-derived antagonists.

Synthesis of 5-Methyl-1H-pyrazole Derivatives as AR Antagonists

Derivatives of 5-methyl-1H-pyrazole have been synthesized and identified as potent AR antagonists.[4] A general experimental workflow for the synthesis and evaluation of these compounds is outlined below.

Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives as AR antagonists.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of Pyrazole Derivatives

The following is a general protocol for the Suzuki-Miyaura cross-coupling reaction, a common method for synthesizing biaryl compounds from boronic acids and aryl halides.

-

Materials: this compound, an appropriate aryl halide, a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., sodium carbonate or potassium carbonate), and a solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Procedure:

-

In a reaction vessel, combine this compound, the aryl halide, the palladium catalyst, and the base.

-

Add the solvent system to the mixture.

-

Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through it.

-

Heat the mixture to a specified temperature (e.g., 100 °C) and stir for a set period (e.g., 16 hours).

-

Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and an organic solvent (e.g., ethyl acetate) and separating the layers.

-

Wash the organic layer with brine, dry it over a drying agent, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired pyrazole derivative.

-

Quantitative Biological Data

Research has identified several 5-methyl-1H-pyrazole derivatives as potent AR antagonists with significant anti-proliferative activity against prostate cancer cell lines.

Table 2: Biological Activity of Representative 5-Methyl-1H-pyrazole Derivatives

| Compound ID | AR Antagonistic Activity (IC50) | Anti-proliferative Activity (GI50, LNCaP cells) | Reference |

| A13 | Potent AR antagonist | More efficient than enzalutamide | [4] |

| A14 | Potent AR antagonist | More efficient than enzalutamide | [4] |

Note: Specific IC50 and GI50 values were not available in the abstract. The full publication would be required for this quantitative data.

Experimental Protocol: AR Reporter Gene Assay

This assay is used to determine the antagonistic activity of compounds on the androgen receptor.

-

Cell Line: A suitable cell line that expresses the androgen receptor and contains a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., LNCaP cells transfected with an ARE-luciferase reporter construct).

-

Procedure:

-

Plate the cells in a multi-well plate and allow them to attach.

-

Treat the cells with a known concentration of an androgen (e.g., DHT) to stimulate AR activity, along with varying concentrations of the test compound.

-

Include appropriate controls (e.g., vehicle control, androgen-only control, and a known AR antagonist control).

-

Incubate the cells for a specified period.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the percent inhibition of AR activity for each concentration of the test compound and determine the IC50 value.

-

Conclusion

This compound is a key building block in the synthesis of novel compounds with significant therapeutic potential, particularly as androgen receptor antagonists for the treatment of prostate cancer. While there is a need for more comprehensive public data on its physicochemical properties and a detailed, optimized synthesis protocol, the available information highlights its importance in medicinal chemistry. The experimental protocols and workflow provided in this guide offer a solid foundation for researchers to utilize this compound in their drug discovery and development efforts. Further investigation into the synthesis and applications of this compound is warranted to fully exploit its potential in developing new and effective therapies.

References

Commercial Availability and Synthetic Insights for (5-Methyl-1H-pyrazol-3-yl)boronic acid: A Technical Guide for Researchers

(5-Methyl-1H-pyrazol-3-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules. This technical guide provides an overview of its commercial availability, a detailed plausible synthetic protocol, and its applications in drug development.

Commercial Availability

This compound is readily available from several chemical suppliers. The following table summarizes the offerings from various vendors, providing key quantitative data for researchers to compare.

| Supplier | Product/Catalog No. | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| ChemShuttle | 154203 | 1163248-54-1 | C4H7BN2O2 | 125.924 | 95% | 5g, 10g, 25g, 100g |

| BLDpharm | BD168418 | 1163248-54-1 | C4H7BN2O2 | 125.92 | Inquire | Inquire |

| Oakwood Chemical | 233459 | 1163248-54-1 | C4H7BN2O2 | 125.92 | 95% | 250mg |

Synthetic Protocol

Proposed Synthesis of this compound

This protocol is based on the general principles of lithiation and borylation of N-unsubstituted pyrazoles.

Materials:

-

5-Methyl-1H-pyrazole

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (Schlenk line or glovebox)

Experimental Procedure:

-

Preparation: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is charged with 5-methyl-1H-pyrazole (1.0 eq). Anhydrous THF is added to dissolve the starting material.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.2 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 2 hours.

-

Borylation: Triisopropyl borate (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and is stirred overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is acidic (pH ~2-3). The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

Pyrazole boronic acids are versatile reagents in organic synthesis, with their primary application in drug discovery being the Suzuki-Miyaura cross-coupling reaction.[1] This reaction allows for the formation of carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl halides, providing access to a wide range of complex molecular architectures.[1]

The pyrazole motif is a common pharmacophore found in numerous bioactive molecules due to its ability to participate in hydrogen bonding and its metabolic stability.[1] The incorporation of a boronic acid group onto the pyrazole ring provides a synthetic handle for further elaboration, making compounds like this compound valuable starting materials for the synthesis of potential drug candidates. Boronic acids themselves have gained significant attention in medicinal chemistry, with bortezomib, a proteasome inhibitor containing a boronic acid moiety, being a notable example of a successful drug.

Visualizations

Caption: A simplified workflow illustrating the synthesis of this compound from raw materials to the final commercial product.

Caption: The role of this compound in a Suzuki-Miyaura cross-coupling reaction to form a C-C bond with an aryl or heteroaryl halide.

References

Mechanistic Insights into Pyrazole Boronic Acids: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological activity, and mechanisms of action of pyrazole boronic acids, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of medicinal chemistry.

Introduction

Pyrazole boronic acids have emerged as a pivotal class of compounds in modern drug discovery, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Their unique structural features, combining the versatile pyrazole scaffold with the reactive boronic acid moiety, enable potent and often selective interactions with various biological targets. This technical guide provides a detailed overview of the mechanistic studies of pyrazole boronic acids, encompassing their synthesis, quantitative structure-activity relationships (QSAR), and mechanisms of enzyme inhibition. The information presented herein is intended to serve as a valuable resource for the rational design and development of novel therapeutics based on this promising molecular framework.

Synthesis of Pyrazole Boronic Acids

The synthesis of pyrazole boronic acids and their derivatives, particularly the pinacol esters, is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

General Synthesis Protocol for Pyrazole-4-Boronic Acid Pinacol Ester

A prevalent method involves the reaction of a halogenated pyrazole precursor with a diboron reagent in the presence of a palladium catalyst and a base. A typical procedure is as follows:

-

Reaction Setup: A reaction vessel is charged with a 1-protected-4-halogenopyrazole (e.g., 1-Boc-4-bromopyrazole), pinacol diboron, a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2), and a weak base like potassium acetate.

-

Solvent: A suitable solvent, or a mixture of solvents such as dioxane and water, is added.

-

Reaction Conditions: The mixture is degassed and heated to reflux under an inert atmosphere (e.g., nitrogen) for several hours.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, often by extraction and crystallization, to yield the desired 1-Boc-4-pyrazole boronic acid pinacol ester.

-

Deprotection: The Boc protecting group can be removed by heating the intermediate until no further gas evolves, followed by purification to obtain the final pyrazole-4-boronic acid pinacol ester.

Quantitative Data on Biological Activities

The biological evaluation of pyrazole boronic acids has generated a significant amount of quantitative data, highlighting their potential as therapeutic agents. The following tables summarize key inhibitory activities and cytotoxic effects reported in the literature.

| Compound/Derivative | Target Enzyme/Cell Line | IC50 / Ki | Reference |

| Pyrazole-based chalcone (9d) | HeLa (cervical cancer) | 23.6 µM | [1][2] |

| Pyrazole-based chalcone (9d) | A549 (lung cancer) | 37.59 µM | [1][2] |

| 1H-pyrazole-4-carboxylic acid (29) | ALKBH1 (DNA 6mA demethylase) | Potent inhibitor | [3] |

| Pyrazolone Schiff base (1b) | HeLa (cervical cancer) | 9.497 µM | [4] |

| Pyrazolone Schiff base (2a) | HeLa (cervical cancer) | 30.49 µM | [4] |

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound/Derivative | Target Enzyme | Inhibition % / IC50 | Reference |

| Pyrazolone Schiff base (2c) | Acetylcholinesterase (AChE) | 82.79 ± 1.03 % | [4] |

| Pyrazolone Schiff base (2c) | Butyrylcholinesterase (BChE) | 91.39 ± 1.06 % | [4] |

| Pyrazolone Schiff base (2c) | Tyrosinase | 92.60 ± 1.80 % | [4] |

| Pyrazole derivative (4) | Butyrylcholinesterase (BChE) | Selective inhibitor | [5] |

Table 2: Enzyme Inhibition by Pyrazole Derivatives

Experimental Protocols for Key Assays

General Protocol for Enzyme Inhibition Assay

The following outlines a generalized procedure for assessing the inhibitory activity of pyrazole boronic acids against a target enzyme.[4][5][6][7]

-

Preparation of Reagents:

-

Prepare a suitable buffer solution at the optimal pH for the target enzyme.

-

Prepare a stock solution of the purified enzyme at a known concentration.

-

Prepare a stock solution of the substrate for the enzyme.

-

Prepare serial dilutions of the pyrazole boronic acid inhibitor in the assay buffer.

-

-

Assay Procedure:

-

In a microplate or cuvette, add the enzyme solution and different concentrations of the inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a specific period to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a spectrophotometer or plate reader.

-

-

Data Analysis:

-

Determine the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

-

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[1][2]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole boronic acid derivatives and incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value.

Mechanistic Insights and Visualizations

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds. Pyrazole boronic acids are excellent coupling partners in these reactions. The generally accepted mechanism involves a catalytic cycle with a palladium complex.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle begins with the oxidative addition of an organic halide (R1-X) to a Pd(0) complex. This is followed by transmetalation with the pyrazole boronic acid (R2-B(OR)2), which is activated by a base. The final step is reductive elimination, which forms the C-C bond between R1 and R2 and regenerates the Pd(0) catalyst.[8][9][10]

Disproportionation of Arylboronic Acids with 1-(2-Pyridinyl)-5-pyrazolones

An interesting mechanistic aspect of pyrazole chemistry is the formation of four-coordinate boron(III) complexes from the reaction of 1-(2-pyridinyl)-5-pyrazolone derivatives with arylboronic acids in basic media. This transformation is believed to proceed through a base-promoted disproportionation of the arylboronic acid, facilitated by the [N,O]-bidentate ligation of the pyrazolone.

Proposed mechanism for the formation of pyrazole diarylborinate.

The syn-periplanar arrangement of the [N,O]-bidentate ligand in 1-(2-pyridinyl)-5-pyrazolone is crucial for accommodating the incoming boronic acid and facilitating the aryl group migration between boronic acid molecules, leading to the formation of the stable four-coordinate boron complex.[11]

Enzyme Inhibition Mechanism

Boronic acids are known to be potent inhibitors of serine proteases. The mechanism of inhibition involves the formation of a covalent, yet reversible, tetrahedral adduct between the boron atom of the inhibitor and the catalytic serine residue in the enzyme's active site. This adduct mimics the transition state of the substrate hydrolysis reaction, thereby blocking the enzyme's catalytic activity.

Mechanism of serine protease inhibition by a pyrazole boronic acid.

The electrophilic nature of the boron atom makes it susceptible to nucleophilic attack by the hydroxyl group of the active site serine. The stability of the resulting tetrahedral intermediate is a key factor in the inhibitory potency of boronic acid-based inhibitors.

Conclusion

Mechanistic studies of pyrazole boronic acids have provided invaluable insights into their synthesis, structure-activity relationships, and modes of action. The versatility of the pyrazole scaffold, combined with the unique reactivity of the boronic acid moiety, offers a powerful platform for the development of novel therapeutic agents. The detailed experimental protocols and mechanistic visualizations presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. A thorough understanding of the underlying chemical and biological principles governing the activity of pyrazole boronic acids will undoubtedly accelerate the discovery of new and effective drugs for a wide range of diseases.

References

- 1. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole-pyrazoline hybrid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. superchemistryclasses.com [superchemistryclasses.com]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (5-Methyl-1H-pyrazol-3-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (5-Methyl-1H-pyrazol-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block enables the facile incorporation of the 5-methyl-1H-pyrazol-3-yl moiety, a common scaffold in medicinal chemistry, into a wide array of molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] Its appeal lies in the mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of the boronic acid reagents.[1]

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide (or triflate) is illustrated below. The reaction is typically catalyzed by a palladium complex in the presence of a base.

Caption: General Suzuki-Miyaura Coupling Reaction.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocols

Below are two representative protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. Protocol A is a general procedure using conventional heating, while Protocol B utilizes microwave irradiation for accelerated reaction times.

Protocol A: Conventional Heating

This protocol is adapted from procedures for the coupling of related pyrazole derivatives.[1][3]

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))

-

Base (e.g., potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃))

-

Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas supply (Argon or Nitrogen)

-

Standard workup and purification equipment

Procedure:

-

To a round-bottom flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0 equiv.).

-

Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).

-

Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol B: Microwave-Assisted Synthesis

This protocol is based on efficient microwave-assisted Suzuki-Miyaura couplings of related heterocyclic compounds.[1][4]

Materials:

-

This compound

-

Aryl halide (e.g., 2-bromopyridine)

-

Palladium catalyst (e.g., XPhos Pd G2)

-

Base (e.g., potassium phosphate (K₃PO₄))

-

Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

-

Microwave reactor vial with a stir bar

-

Standard workup and purification equipment

Procedure:

-

In a microwave reactor vial, combine this compound (1.5 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv.).

-

Add the degassed solvent mixture to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 100-150 °C for 15-60 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate and pass it through a short plug of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

If necessary, further purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of pyrazole derivatives with various aryl halides. While specific data for this compound may vary, these examples with closely related structures provide a strong indication of expected outcomes.

Table 1: Suzuki-Miyaura Coupling of 3-Bromopyrazoles with Arylboronic Acids [3]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | XPhos Pd G2 (3) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 |

| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G2 (3) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 82 |

| 3 | 4-Fluorophenylboronic acid | XPhos Pd G2 (3) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 |

| 4 | 2-Thienylboronic acid | XPhos Pd G2 (3) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61 |

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one with Arylboronic Acids [1]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 1 | Phenylboronic acid | XPhos Pd G2 (2.5) / XPhos (5) | K₂CO₃ | Dioxane | 150 | 40 | 74 |

| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G2 (2.5) / XPhos (5) | K₂CO₃ | Dioxane | 150 | 40 | 89 |

| 3 | 4-Acetylphenylboronic acid | XPhos Pd G2 (2.5) / XPhos (5) | K₂CO₃ | Dioxane | 150 | 40 | 87 |

| 4 | 2-Furylboronic acid | XPhos Pd G2 (2.5) / XPhos (5) | K₂CO₃ | Dioxane | 150 | 40 | 78 |

Troubleshooting and Optimization

Low yields in Suzuki-Miyaura couplings with nitrogen-containing heterocycles can sometimes be attributed to catalyst inhibition or protodeboronation of the boronic acid.[3]

To improve reaction outcomes, consider the following:

-

Catalyst and Ligand Selection: For challenging couplings, consider using more electron-rich and bulky phosphine ligands such as XPhos or SPhos, often available as pre-formed palladium catalysts (e.g., XPhos Pd G2/G3).[1]

-

Base Selection: The choice of base is crucial. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ can be more effective than Na₂CO₃, especially with less reactive coupling partners.

-

Solvent System: A mixture of an aprotic solvent like 1,4-dioxane or THF with a small amount of water is often optimal. The water can aid in the dissolution of the base and facilitate the transmetalation step.

-

Temperature and Reaction Time: Microwave heating can significantly reduce reaction times and in some cases improve yields by minimizing the formation of side products. For conventional heating, ensure the reaction is allowed to proceed to completion as monitored by an appropriate analytical technique.

-

Purity of Reagents: Ensure that the boronic acid, aryl halide, and solvents are of high purity. Impurities can negatively impact the catalytic cycle.

Experimental Workflow Diagram

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

References

- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for (5-Methyl-1H-pyrazol-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of (5-Methyl-1H-pyrazol-3-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic methodologies for analogous pyrazole derivatives.

Introduction

Pyrazole boronic acids are a class of organic compounds that have garnered significant interest in drug discovery and development.[1][2] The pyrazole moiety is a common scaffold in many biologically active molecules, offering metabolic stability and the ability to form crucial hydrogen bonds with biological targets.[1] The boronic acid functional group serves as a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, which is a powerful tool for constructing complex organic molecules by forming carbon-carbon bonds.[1] this compound is a key intermediate for synthesizing a wide array of substituted pyrazoles for applications in pharmaceuticals and materials science.

Synthetic Strategy

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of a halogenated pyrazole precursor, 3-bromo-5-methyl-1H-pyrazole. The subsequent step is the conversion of this brominated intermediate into the target boronic acid via a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

Experimental Protocols

Step 1: Synthesis of 3-bromo-5-methyl-1H-pyrazole

This protocol is adapted from a similar synthesis of 3-methyl-5-bromopyrazole.[3] It involves the diazotization of 3-amino-5-methylpyrazole followed by a Sandmeyer-type bromination.

Materials:

-

3-amino-5-methylpyrazole

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Sodium hydroxide

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-